Diethyl 2-[(3-fluoroanilino)methylene]malonate
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Overview
Description
Diethyl 2-[(3-fluoroanilino)methylene]malonate is an organic compound with the molecular formula C14H16FNO4. It is a derivative of malonic acid and features a fluorinated aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-[(3-fluoroanilino)methylene]malonate can be synthesized through a condensation reaction between diethyl malonate and 3-fluoroaniline in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(3-fluoroanilino)methylene]malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom in the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Diethyl 2-[(3-fluoroanilino)methylene]malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-[(3-fluoroanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-[(2-fluoroanilino)methylene]malonate: Similar structure but with the fluorine atom at a different position on the aniline ring.
Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate: Contains an additional chlorine atom on the aniline ring.
Uniqueness
Diethyl 2-[(3-fluoroanilino)methylene]malonate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the fluorine atom at the 3-position of the aniline ring can affect the compound’s electronic properties and interactions with molecular targets .
Biological Activity
Diethyl 2-[(3-fluoroanilino)methylene]malonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a malonate core with a methylene bridge linking to a 3-fluoroaniline moiety. The presence of the fluorine atom is crucial as it can enhance the compound's lipophilicity and biological activity.
- Molecular Formula : C₁₄H₁₅FNO₄
- Molecular Weight : 285.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can bind to receptors, altering their activity and leading to downstream biological effects.
These mechanisms necessitate further detailed studies to elucidate the precise interactions and pathways involved.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's efficacy has been compared to standard antibiotics, showing promising results in inhibiting growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Control |
---|---|---|
E. coli | 50 µg/mL | Higher than control |
S. aureus | 30 µg/mL | Comparable to control |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to interfere with cell cycle progression, leading to reduced viability of cancer cells.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 15 µM
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Case Studies and Research Findings
-
Synthesis and Characterization :
A study focused on optimizing the synthesis of this compound, employing various reaction conditions to enhance yield and purity. The optimized method yielded a product with over 90% purity, which is critical for biological testing . -
Biological Evaluation :
A comprehensive evaluation of the compound's biological activities was performed, revealing its potential not only as an antimicrobial agent but also as an anticancer candidate. The study utilized both in vitro assays and molecular docking simulations to predict binding affinities with target proteins .
Properties
IUPAC Name |
diethyl 2-[(3-fluoroanilino)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-6-10(15)8-11/h5-9,16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUVQKNYLHHDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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